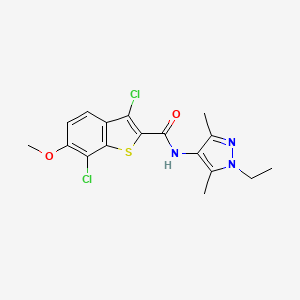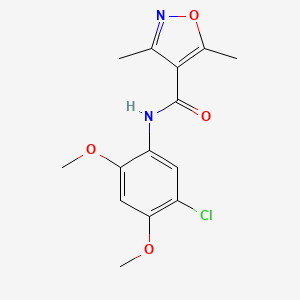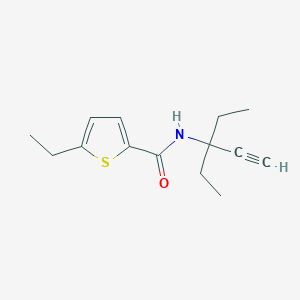![molecular formula C16H15N3O2 B3487990 2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide](/img/structure/B3487990.png)
2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide
Overview
Description
2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Pyrazole to the Phenyl Ring: The pyrazole derivative is then reacted with a benzyl halide to form the N-(pyrazol-1-ylmethyl)phenyl intermediate.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling of the Furan and Pyrazole Derivatives: The final step involves coupling the furan derivative with the N-(pyrazol-1-ylmethyl)phenyl intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{3-[(1H-imidazol-1-yl)methyl]phenyl}furan-3-carboxamide: Similar structure but contains an imidazole ring instead of a pyrazole ring.
2-methyl-N-{3-[(1H-triazol-1-yl)methyl]phenyl}furan-3-carboxamide: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-methyl-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}furan-3-carboxamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of both the furan and pyrazole rings can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-methyl-N-[3-(pyrazol-1-ylmethyl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-15(6-9-21-12)16(20)18-14-5-2-4-13(10-14)11-19-8-3-7-17-19/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDSSCQQWZGZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B3487907.png)
![methyl 3-[(3,5-dimethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3487909.png)
![N-[(2-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3487920.png)
![2,2,2-TRIFLUORO-N-(3-{3-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENOXY}PHENYL)ACETAMIDE](/img/structure/B3487935.png)
![[4-(4-METHOXYPHENYL)PIPERAZINO][3-(TRIFLUOROMETHYL)PHENYL]METHANONE](/img/structure/B3487948.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B3487960.png)
![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3487963.png)

![N-(3-CARBAMOYL-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B3487972.png)



![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B3487998.png)
